(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structure, featuring a piperidine ring with specific stereochemistry, makes it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Stereoselective Synthesis:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected nitrogen can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation can yield ketones, aldehydes, or carboxylic acids.
Reduction: Reduction typically produces alcohols or amines.
Substitution: Substitution reactions result in various substituted piperidine derivatives.
Scientific Research Applications
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:
Molecular Targets: It interacts with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-ethylpiperidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpiperidine-2-carboxylic acid: Contains a phenyl group, offering different chemical properties.
Uniqueness
(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, making it a versatile intermediate in various synthetic pathways. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
(2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXYTLOWYXOHQ-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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